molecular formula C17H24N6O B2647103 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea CAS No. 921110-58-9

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Cat. No.: B2647103
CAS No.: 921110-58-9
M. Wt: 328.42
InChI Key: HJXRXZGCHCPSSM-UHFFFAOYSA-N
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Description

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis

Preparation Methods

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea typically involves multicomponent reactions, such as the Ugi-azide four-component reaction. This method involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source, such as trimethylsilylazide, in a suitable solvent like methanol or water. The reaction is often catalyzed by tetradecyltrimethylammonium bromide, which provides a hydrophobic micellar reaction site .

Chemical Reactions Analysis

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea can be compared with other tetrazole derivatives, such as:

    1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Known for its use in medicinal chemistry and as a building block for more complex molecules.

    1,5-disubstituted tetrazoles: Widely used in drug design due to their bioisosterism with carboxylic acids and amides.

    N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide: Utilized in scientific research for its versatile properties

This compound stands out due to its unique combination of a tetrazole ring and a phenethylurea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c24-17(18-12-11-14-7-3-1-4-8-14)19-13-16-20-21-22-23(16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXRXZGCHCPSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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